molecular formula C4H6N2S2Si B079033 Silane, diisothiocyanatodimethyl- CAS No. 13125-51-4

Silane, diisothiocyanatodimethyl-

Cat. No.: B079033
CAS No.: 13125-51-4
M. Wt: 174.3 g/mol
InChI Key: WCCKEPKWCKHBLU-UHFFFAOYSA-N
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Description

Silane, diisothiocyanatodimethyl- is a chemical compound with the formula C₄H₆N₂S₂Si. It is also known as dimethyldiisothiocyanatosilane. This compound is part of the silane family, which consists of silicon-based compounds. Silanes are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, diisothiocyanatodimethyl- can be synthesized through the reaction of dimethylchlorosilane with potassium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. The reaction proceeds as follows:

[ \text{(CH₃)₂SiCl₂} + 2 \text{KSCN} \rightarrow \text{(CH₃)₂Si(NCS)₂} + 2 \text{KCl} ]

Industrial Production Methods

Industrial production of silanes often involves the hydrolysis or methanolysis of dichlorosilanes, leading to a mixture of linear and cyclic oligomeric siloxanes . The specific conditions and reagents used can vary depending on the desired end product and its applications.

Chemical Reactions Analysis

Types of Reactions

Silane, diisothiocyanatodimethyl- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate groups can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and thiocyanates.

    Oxidation and Reduction: The silicon center can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in an organic solvent.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted silanes.

    Hydrolysis: Formation of silanols and thiocyanates.

    Oxidation and Reduction: Various oxidized or reduced silicon compounds.

Scientific Research Applications

Silane, diisothiocyanatodimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of silane, diisothiocyanatodimethyl- involves the formation of strong covalent bonds with various substrates. The isothiocyanate groups can react with nucleophiles, leading to the formation of stable silicon-nitrogen or silicon-oxygen bonds. This reactivity makes it useful in surface modification and adhesion applications .

Comparison with Similar Compounds

Similar Compounds

    Dimethyldichlorosilane: Similar in structure but contains chlorine atoms instead of isothiocyanate groups.

    Trimethoxysilane: Contains methoxy groups instead of isothiocyanate groups.

    Tetramethylsilane: Contains four methyl groups attached to silicon.

Uniqueness

Silane, diisothiocyanatodimethyl- is unique due to the presence of isothiocyanate groups, which provide distinct reactivity compared to other silanes. This makes it particularly useful in applications requiring strong adhesion and surface modification properties .

Properties

IUPAC Name

diisothiocyanato(dimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S2Si/c1-9(2,5-3-7)6-4-8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCKEPKWCKHBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(N=C=S)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065357
Record name Silane, diisothiocyanatodimethyl-
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Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13125-51-4
Record name Diisothiocyanatodimethylsilane
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Record name Silane, diisothiocyanatodimethyl-
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Record name Silane, diisothiocyanatodimethyl-
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Record name Silane, diisothiocyanatodimethyl-
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Record name Diisothiocyanatodimethylsilane
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Record name SILANE, DIISOTHIOCYANATODIMETHYL-
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